

# ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate molecular weight

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## Compound of Interest

Compound Name: ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

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An In-depth Technical Guide to **Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate**

## Abstract

This technical guide provides a comprehensive overview of **Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.<sup>[1][2]</sup> This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its potential applications as a core structural motif in modern therapeutic design. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

## Physicochemical and Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. **Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate** belongs to the aminopyrazole class of compounds, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The specific substitution pattern—a 4-chlorophenyl group at the N1 position, an amino group at C5, and an ethyl carboxylate at C4—

dictates its unique electronic and steric properties, which in turn govern its reactivity and biological interactions.

While specific experimental data for the 4-chloro isomer is not broadly published, the properties of its close structural isomer, ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, provide a reliable proxy. The shift of the chlorine atom from the meta (3-position) to the para (4-position) of the phenyl ring is expected to have a minor impact on these bulk physical properties.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	<chem>C12H12ClN3O2</chem>	-
Molecular Weight	265.70 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White crystalline solid (predicted)	<a href="#">[2]</a>
Melting Point	116-122 °C (for 3-chloro isomer)	<a href="#">[2]</a>
Boiling Point	419.5 °C (for 3-chloro isomer)	<a href="#">[3]</a>
Density	1.37 g/cm <sup>3</sup> (for 3-chloro isomer)	<a href="#">[3]</a>

| CAS Number | 15001-08-8 (for 3-chloro isomer) |[\[2\]](#) |

## Synthesis and Mechanistic Insights

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry, typically achieved through a cyclocondensation reaction. The most direct and efficient route involves the reaction of a substituted hydrazine with a cyanoacetate derivative.

## Causality of Experimental Design

The chosen protocol is a variation of a standard synthesis for related 1-phenyl-5-aminopyrazoles.[\[4\]](#)

- Reactants: The synthesis hinges on the reaction between (4-chlorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA). The (4-chlorophenyl)hydrazine serves as the source of the N1-substituted phenyl ring and the pyrazole nitrogens. EMCA is a critical C3 building block, providing the carbon backbone for the pyrazole ring and the precursor functional groups (cyano and ethyl carboxylate).
- Solvent: Ethanol is selected as the reaction solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux, which provides the necessary activation energy for the reaction without requiring high-pressure apparatus.
- Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the electron-deficient alkene of EMCA, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring. This one-pot reaction is efficient and generally produces high yields.

## Detailed Experimental Protocol

Objective: To synthesize **ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate**.

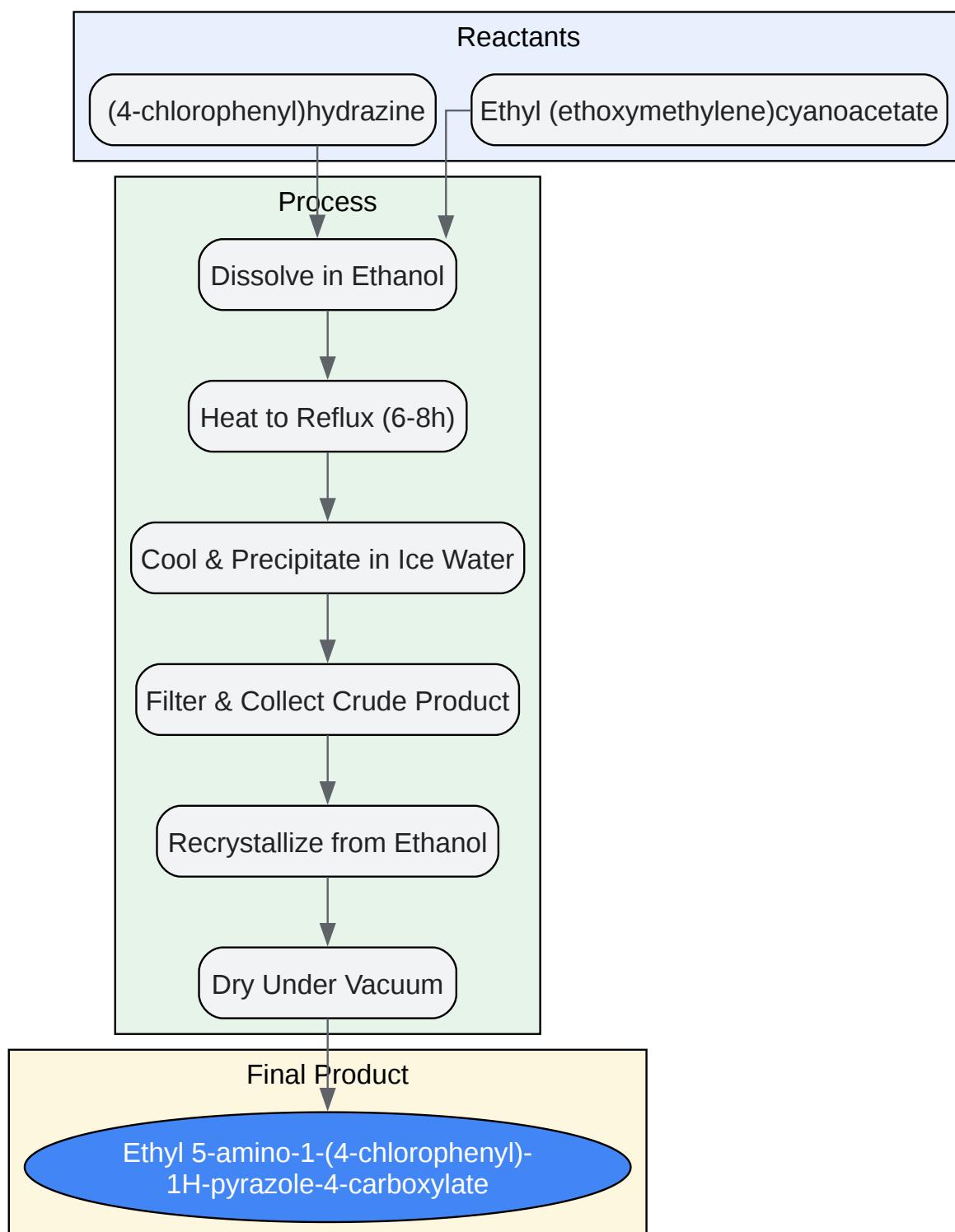
### Materials:

- (4-chlorophenyl)hydrazine
- Ethyl (ethoxymethylene)cyanoacetate (EMCA)
- Absolute Ethanol (EtOH)
- Deionized Water
- Standard reflux apparatus (round-bottom flask, condenser)
- Magnetic stirrer and heat source
- Buchner funnel and filter paper

### Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (4-chlorophenyl)hydrazine (0.10 mol) in 250 mL of absolute ethanol.
- Addition of Reagent: To the stirring solution, add ethyl (ethoxymethylene)cyanoacetate (0.10 mol) dropwise at room temperature.
- Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).<sup>[4]</sup>
- Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
- Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.
- Purification: Wash the collected solid with cold water and then recrystallize from a minimal amount of hot ethanol to yield the pure **ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate** as a crystalline solid.
- Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of the title compound.

## Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the carbon-hydrogen framework. The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the chlorophenyl ring, a singlet for the pyrazole C3-H, and a broad singlet for the amino (-NH<sub>2</sub>) protons.<sup>[5]</sup> The  $^{13}\text{C}$  NMR will confirm the number of unique carbon environments.
- Mass Spectrometry (MS): MS will be used to determine the molecular weight of the compound. The electron ionization (EI-MS) spectrum should show a molecular ion (M<sup>+</sup>) peak corresponding to the calculated molecular weight (265.70 g/mol), along with a characteristic M+2 peak at ~267.70 with roughly one-third the intensity, confirming the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected peaks include N-H stretching for the amino group (~3300-3500 cm<sup>-1</sup>), C=O stretching for the ester (~1680-1710 cm<sup>-1</sup>), and C=N stretching within the pyrazole ring (~1615 cm<sup>-1</sup>).<sup>[5]</sup>

## Applications in Drug Discovery and Research

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding make it an ideal template for designing inhibitors that target the ATP-binding pocket of kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.<sup>[1]</sup>

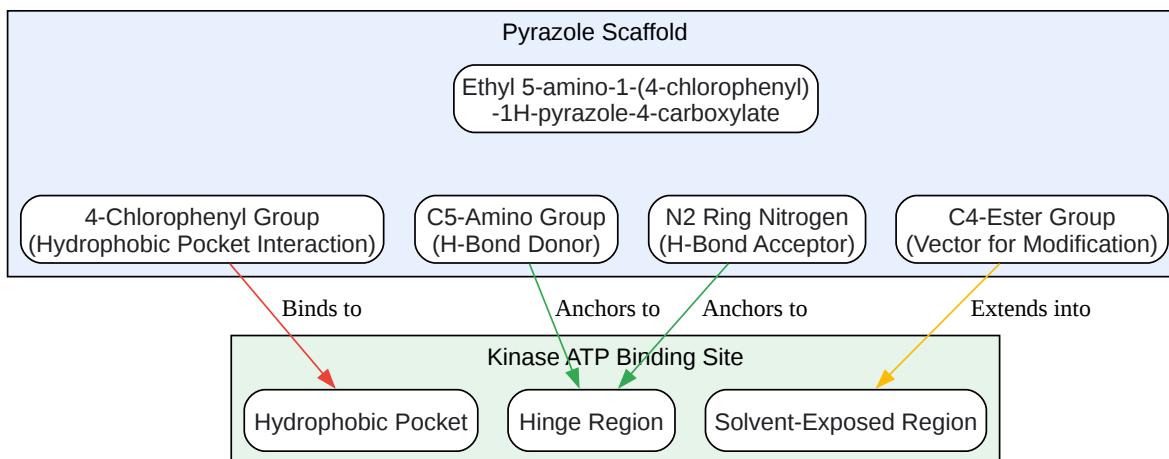
## Role as a Kinase Inhibitor Scaffold

The N-substituted phenyl ring can be directed into hydrophobic pockets of an enzyme's active site, while the amino group and pyrazole nitrogens can act as crucial hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of a kinase. The ethyl carboxylate at the C4 position offers a convenient synthetic handle for further modification to improve potency, selectivity, or pharmacokinetic properties.

Derivatives of this core structure have been investigated as:

- Anti-inflammatory and Analgesic Agents: By targeting enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways.[2][6]
- Anticancer Therapeutics: Targeting protein kinases such as CDK2, which are critical for cell cycle progression.[1]
- Agrochemicals: The pyrazole core is also found in various herbicides and fungicides, highlighting its versatility in modulating biological pathways across different life forms.[6][7]

## Conceptual Diagram: Scaffold in Kinase Inhibition



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Caption: Conceptual model of the pyrazole scaffold in a kinase active site.

## Safety and Handling

As with any laboratory chemical, **ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate** should be handled with appropriate care. Based on data for analogous compounds, the following precautions are recommended.[8]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- First Aid:
  - Skin Contact: Wash off immediately with soap and plenty of water.
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
  - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
  - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

## Conclusion

**Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate** is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis, coupled with the proven biological relevance of the aminopyrazole scaffold, makes it an attractive building block for developing novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and strategic application in a research setting.

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